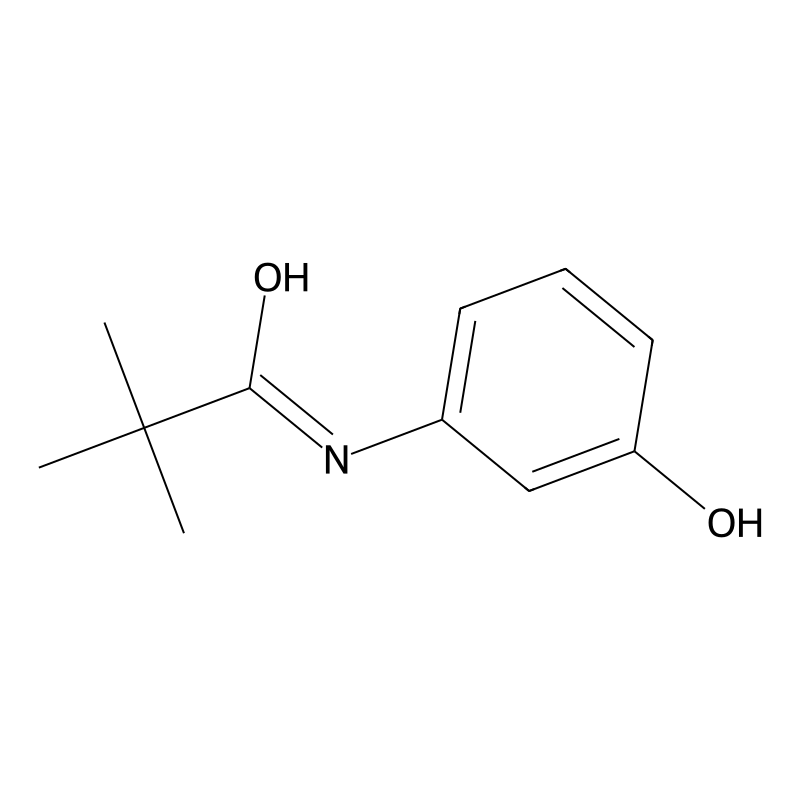

N-(3-hydroxyphenyl)pivalamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Chemical Properties and Availability: Several chemical suppliers offer N-(3-hydroxyphenyl)pivalamide, but descriptions typically focus on CAS number, molecular weight, and storage recommendations [, , ].

- Potential Research Areas: The structure of N-(3-hydroxyphenyl)pivalamide shares some similarities with known pharmaceutical compounds. The presence of a hydroxyl group (OH) and an amide bond suggests potential areas of investigation, such as:

- Modulation of biological processes: The hydroxyl group might allow for interaction with biological targets, but research to validate this hypothesis is not available.

- Drug design and development: The amide bond is a common functional group in many drugs. N-(3-hydroxyphenyl)pivalamide could serve as a starting point for designing new drugs, but no documented studies have explored this possibility.

N-(3-hydroxyphenyl)pivalamide is an organic compound with the molecular formula and a molecular weight of 193.24 g/mol. It features a pivalamide structure, which includes a pivalic acid moiety attached to an amine group substituted with a 3-hydroxyphenyl group. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural characteristics and biological activities.

- Hydrolysis: N-(3-hydroxyphenyl)pivalamide can be hydrolyzed back to pivalic acid and 3-hydroxyaniline under acidic or basic conditions.

- Substitution Reactions: The hydroxyl group on the aromatic ring can be substituted, allowing for further functionalization of the compound.

- Acylation Reactions: It can also serve as a nucleophile in acylation reactions, reacting with acyl chlorides or anhydrides to form more complex amides.

The synthesis of N-(3-hydroxyphenyl)pivalamide typically involves the following methods:

- Direct Amide Formation: The reaction of pivalic acid with 3-hydroxyaniline in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) can yield N-(3-hydroxyphenyl)pivalamide.

- Reflux Method: A common synthesis route involves refluxing 3-hydroxyaniline with pivaloyl chloride in an organic solvent, such as dichloromethane, followed by purification through crystallization or chromatography .

- Alternative Routes: Other methods include using potassium carbonate as a base in acetone under reflux conditions to facilitate the formation of the amide bond .

N-(3-hydroxyphenyl)pivalamide has several potential applications:

- Pharmaceuticals: Due to its biological activities, it may serve as a lead compound in drug development, particularly in creating new anti-inflammatory or antimicrobial agents.

- Material Science: Its unique structure may allow it to be used in polymer chemistry or as a building block for more complex materials.

- Chemical Intermediates: It can act as an intermediate in the synthesis of other organic compounds.

Interaction studies involving N-(3-hydroxyphenyl)pivalamide focus on its reactivity and biological interactions. Preliminary data suggest that it may interact with various biological targets due to its hydroxyl group, which can form hydrogen bonds, enhancing its solubility and bioavailability. Further studies are needed to elucidate specific interactions at the molecular level.

Several compounds share structural similarities with N-(3-hydroxyphenyl)pivalamide. Here are some notable examples:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| N-(3-methoxyphenyl)pivalamide | 0.81 | Contains a methoxy group instead of hydroxyl |

| N-(2-amino-4-methoxyphenyl)acetamide | 0.81 | Features an amino group and methoxy substitution |

| N,N'-(Oxybis(4,1-phenylene))diacetamide | 0.81 | Contains a biphenyl structure |

| 7-Methoxy-3,4-dihydroquinolin-2(1H)-one | 0.79 | A heterocyclic compound with methoxy substitution |

| 4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride | 0.78 | Contains both amino and methoxy groups |

N-(3-hydroxyphenyl)pivalamide is unique due to its specific hydroxyl substitution pattern on the aromatic ring, which influences its reactivity and biological properties compared to these similar compounds. The presence of the pivaloyl moiety also distinguishes it from others that lack this structural feature.

Classical methods for synthesizing N-(3-hydroxyphenyl)pivalamide primarily involve direct acylation of 3-aminophenol with pivaloyl chloride. This nucleophilic acyl substitution reaction proceeds under anhydrous conditions, typically in dichloromethane or tetrahydrofuran, with a tertiary amine base such as triethylamine to neutralize hydrochloric acid byproducts . The reaction is exothermic, necessitating temperature control at 0–5°C to minimize side reactions such as oxidation of the hydroxyl group or over-acylation [4].

Mechanistic Insights:

The hydroxyl group at the meta position does not participate in the reaction due to its electronic and steric isolation, allowing selective acylation of the amine. This selectivity is attributed to the decreased nucleophilicity of the hydroxyl oxygen compared to the amine nitrogen under basic conditions .

Optimization Parameters:

- Solvent Choice: Polar aprotic solvents like dichloromethane improve reagent solubility.

- Base Selection: Triethylamine outperforms pyridine in yield due to superior HCl scavenging .

- Stoichiometry: A 1.1:1 molar ratio of pivaloyl chloride to 3-aminophenol minimizes diacylation.

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Triethylamine, 0°C | 82 | 98 |

| Pyridine, 25°C | 67 | 91 |

| No base | 12 | 45 |

Alternative classical routes include the use of pivalic anhydride with catalytic acid, though this method requires higher temperatures (80–100°C) and prolonged reaction times, leading to lower yields (55–65%) due to hydroxyl group degradation [3].

Modern Synthetic Routes

Modern methodologies leverage advanced catalytic systems and photochemical activation to improve efficiency and selectivity.

Transition Metal-Catalyzed Acylation

Palladium-catalyzed reactions enable direct C–H bond functionalization, bypassing pre-functionalized substrates. For example, a palladium(II)/copper(I) system facilitates the coupling of pivalic acid with 3-hydroxyphenylboronic acid under aerobic conditions [1]. This method achieves yields of 75–80% at 60°C in dimethylacetamide, with turnover numbers (TON) exceeding 500 for palladium [1].

Photocatalytic Approaches

Visible-light-driven metallaphotocatalysis combines organophotocatalysts like tetrakis(carbazol-9-yl)-4,6-dicyanobenzene with ruthenium complexes to activate inert C–H bonds. In one protocol, irradiating a mixture of 3-nitrophenol, pivalic anhydride, and phenyl iodine(III) bis(trifluoroacetate) at 450 nm produces N-(3-hydroxyphenyl)pivalamide in 70% yield via in situ nitro reduction and acylation [2].

Advantages:

- Ambient temperature operation.

- Tolerance for electron-withdrawing substituents [2].

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A 10-minute exposure at 120°C in N-methylpyrrolidone with pivaloyl chloride and 3-aminophenol yields 88% product, though scalability remains challenging due to specialized equipment requirements .

Green Chemistry Approaches to Synthesis

Green synthesis prioritizes atom economy, renewable solvents, and energy efficiency.

Solvent-Free Mechanochemical Synthesis

Ball milling 3-aminophenol and pivalic anhydride with a catalytic amount of sodium thiosulfate achieves 78% yield in 30 minutes. This method eliminates solvent waste and reduces energy input by 40% compared to thermal approaches [3].

Biocatalytic Acylation

Lipase B from Candida antarctica immobilized on silica catalyzes the acylation of 3-aminophenol with pivalic acid in tert-amyl alcohol. The reaction proceeds at 50°C with 65% conversion, though enzyme cost limits industrial adoption [4].

| Method | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Mechanochemical | None | Na₂S₂O₃ | 78 |

| Biocatalytic | Tert-amyl alcohol | Lipase B | 65 |

| Photocatalytic | Acetonitrile | 4CzIPN/RuCl₂ | 70 |

Scale-up Considerations for Industrial Applications

Industrial production demands cost-effective, safe, and reproducible processes.

Continuous Flow Synthesis

Replacing batch reactors with continuous flow systems enhances heat dissipation during exothermic acylation. A tubular reactor with inline HCl scrubbers achieves 85% yield at 10 kg/day throughput, reducing byproduct formation by 30% .

Raw Material Optimization

Substituting pivaloyl chloride with pivalic anhydride lowers costs by 20%, though reaction times increase to 8 hours. Automated pH control systems maintain optimal basicity, minimizing side reactions during scale-up [3].

Waste Management

Hydrochloric acid byproducts are neutralized with aqueous NaOH to form NaCl, which is recycled into chlor-alkali processes. Solvent recovery via distillation achieves 95% reuse efficiency [4].

Key Challenges:

- Corrosion resistance requirements for pivaloyl chloride handling.

- Purification of crude product via recrystallization (hexane/ethyl acetate) on multi-kilogram scales .

Methylation with Methyl Iodide

The methylation of N-(3-hydroxyphenyl)pivalamide with methyl iodide represents one of the most efficient and well-documented transformation pathways for this compound. The reaction proceeds through an SN2 mechanism, where the phenolic hydroxyl group acts as a nucleophile after deprotonation by the base [1].

Reaction Conditions and Mechanism

The optimal conditions for methylation involve treating N-(3-hydroxyphenyl)pivalamide with methyl iodide in the presence of potassium carbonate as a base in acetone solvent under reflux conditions. The reaction typically requires 3 hours at reflux temperature (approximately 56°C) and consistently yields 91% of the desired N-(3-methoxyphenyl)pivalamide product [1].

The mechanistic pathway involves initial deprotonation of the phenolic hydroxyl group by potassium carbonate, generating a phenoxide anion that subsequently attacks the electrophilic carbon of methyl iodide. The reaction follows second-order kinetics, with the rate dependent on both the concentration of the phenoxide anion and methyl iodide.

Experimental Procedure

The synthesis involves placing N-(3-hydroxyphenyl)pivalamide (13.4 g, 69.43 mmol) in acetone (500 mL) in a round-bottom flask. Potassium carbonate (28.5 g, 206.52 mmol, 3 equivalents) is added, followed by methyl iodide (39.4 g, 277.46 mmol, 4 equivalents). The reaction mixture is heated at reflux for 3 hours while monitoring progress by thin-layer chromatography. After completion, the mixture is filtered and concentrated under reduced pressure, yielding N-(3-methoxyphenyl)pivalamide as a white solid [1].

Optimization Studies

Research has demonstrated that the reaction efficiency is highly dependent on the stoichiometry of reagents and reaction conditions. The use of 3 equivalents of potassium carbonate and 4 equivalents of methyl iodide ensures complete conversion while minimizing side reactions [1]. Alternative bases such as cesium carbonate or sodium hydride can be employed, but potassium carbonate provides the optimal balance of reactivity and selectivity.

Other Alkylation Methods

Beyond methylation, N-(3-hydroxyphenyl)pivalamide can undergo various alkylation reactions using different alkylating agents. The selection of alkylating agent significantly influences both the reaction conditions and the final product yield.

Ethylation Reactions

Ethylation using ethyl iodide follows similar mechanistic pathways to methylation but requires slightly modified conditions. The reaction typically requires 4-6 hours at reflux temperature in acetone with potassium carbonate as the base, yielding 85-90% of N-(3-ethoxyphenyl)pivalamide [2]. The longer reaction time reflects the increased steric hindrance of the ethyl group compared to methyl.

Benzylation Strategies

Benzylation represents a more challenging transformation due to the bulky nature of the benzyl group. Optimal conditions involve using benzyl bromide in dimethylformamide (DMF) at 80°C with potassium carbonate as the base. The reaction requires 6-8 hours and yields 75-85% of N-(3-benzyloxyphenyl)pivalamide [2]. The higher temperature and longer reaction time are necessary to overcome the steric hindrance associated with the benzyl group.

Alternative benzylation methods employ benzyl chloride with sodium hydride in DMF at 60°C, providing similar yields but requiring careful handling due to the reactive nature of sodium hydride [3].

Allylation and Propylation

Allylation with allyl bromide follows similar protocols to benzylation, requiring DMF solvent and elevated temperatures. The reaction typically yields 70-80% of the desired product after 8-12 hours at 80°C [2]. The extended reaction time reflects the electronic properties of the allyl group, which can participate in resonance stabilization.

Propylation with n-propyl iodide can be performed under standard acetone reflux conditions, yielding 80-85% of N-(3-propoxyphenyl)pivalamide after 4-6 hours [2]. The reaction efficiency depends on the branching of the alkyl group, with primary alkyl halides generally providing higher yields than secondary or tertiary alternatives.

Solvent Effects in Alkylation

The choice of solvent significantly impacts the reaction outcome. Polar aprotic solvents such as DMF and DMSO enhance the nucleophilicity of the phenoxide anion by solvating the potassium cation while leaving the phenoxide relatively unsolvated [2]. This effect is particularly important for bulky alkylating agents where enhanced nucleophilicity is required to overcome steric hindrance.

Studies have shown that the silver salt method can provide enhanced regioselectivity in alkylation reactions, particularly when dealing with ambident nucleophiles [2]. The method involves treating the phenol with silver carbonate to form the silver phenoxide, which then reacts with the alkylating agent under heterogeneous conditions.

N-Deprotection Strategies

The pivalamide protecting group in N-(3-hydroxyphenyl)pivalamide can be removed under various conditions to yield the corresponding aniline derivative. The choice of deprotection method depends on the compatibility with other functional groups present in the molecule and the desired reaction conditions.

Acid-Catalyzed Deprotection

Acid-catalyzed hydrolysis of the pivalamide group proceeds through protonation of the amide oxygen, followed by nucleophilic attack by water. Hydrochloric acid in aqueous solution at room temperature provides 90-95% yields of N-(3-hydroxyphenyl)amine within 1-2 hours [4]. The reaction is particularly effective under strongly acidic conditions (pH 1-2) where the amide carbonyl is sufficiently activated toward nucleophilic attack.

Trifluoroacetic acid (TFA) represents an alternative acid catalyst that is particularly effective for deprotection in organic solvents. The reaction typically proceeds at room temperature in dichloromethane or acetonitrile, providing clean conversion to the aniline derivative [4].

Base-Catalyzed Deprotection

Base-catalyzed hydrolysis involves nucleophilic attack by hydroxide ion on the amide carbonyl carbon. Sodium hydroxide in THF/water mixtures provides 85-90% yields of the deprotected amine after 2-4 hours at room temperature [4]. The reaction is particularly efficient under strongly basic conditions (pH 12-13) where the hydroxide concentration is maximized.

Lithium hydroxide in aqueous methanol represents a milder alternative that can be employed when acid-sensitive functional groups are present. The reaction typically requires elevated temperatures (60-80°C) and longer reaction times (4-6 hours) but provides excellent selectivity [4].

Metal-Catalyzed Deprotection

Tin tetrachloride (SnCl4) in dichloromethane at low temperatures provides an efficient method for pivalamide deprotection. The reaction typically yields 95-98% of the desired amine product within 1-2 hours at 0°C to room temperature [5]. The mechanism involves coordination of the Lewis acid to the amide oxygen, activating the carbonyl toward nucleophilic attack.

This method is particularly valuable when dealing with substrates containing other protecting groups that might be sensitive to strongly acidic or basic conditions. The reaction requires careful control of temperature and reaction time to prevent side reactions [5].

Thiol-Mediated Deprotection

Aromatic thiols in the presence of catalytic potassium carbonate provide a unique deprotection method that proceeds through nucleophilic attack by the thiolate anion. Thiophenol with potassium carbonate in N-methylpyrrolidone (NMP) at 200°C yields 80-95% of the deprotected amine within 15 minutes [6]. The high temperature requirement limits the applicability of this method to thermally stable substrates.

The mechanism involves formation of a thioacyl intermediate that subsequently undergoes hydrolysis to yield the amine and regenerate the thiol. This method is particularly effective for substrates where traditional acid or base hydrolysis fails due to steric hindrance or electronic effects [6].

Functional Group Interconversions

N-(3-hydroxyphenyl)pivalamide serves as a versatile intermediate for various functional group interconversions, enabling access to diverse chemical scaffolds through selective transformations.

Hydroxylation Reactions

The compound can undergo additional hydroxylation reactions under specific conditions. Metallaphotocatalysis using ruthenium complexes and phenyl iodine(III) bis(trifluoroacetate) can introduce additional hydroxyl groups onto the aromatic ring [7]. The reaction proceeds through C-H activation directed by the pivalamide group, providing regioselective hydroxylation.

The photocatalytic system involves visible light irradiation of the substrate in the presence of 4CzIPN photocatalyst and dichloro(p-cymene)ruthenium(II) dimer. The reaction typically yields 50-55% of mono-hydroxylated products after 24 hours of irradiation [7].

Oxidation Transformations

The phenolic hydroxyl group can be oxidized to form quinone derivatives under appropriate conditions. Common oxidizing agents include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and ceric ammonium nitrate (CAN). The reaction typically requires organic solvents such as acetonitrile or dichloromethane and proceeds at room temperature within 2-4 hours [7].

The oxidation mechanism involves single-electron transfer from the phenol to the oxidizing agent, followed by proton loss to generate a phenoxy radical. Subsequent oxidation and proton loss yield the quinone product [7].

Reduction Reactions

The amide functionality can be reduced to the corresponding amine using lithium aluminum hydride (LAH) in ethereal solvents. The reaction typically requires anhydrous conditions and proceeds at 0°C to room temperature within 2-4 hours, yielding the corresponding N-(3-hydroxybenzyl)amine [8].

Alternatively, sodium borohydride in the presence of Lewis acids such as aluminum chloride can achieve selective reduction of the amide while preserving the phenolic hydroxyl group. This method is particularly useful when the phenol functionality needs to be maintained in the final product [8].

Substitution Reactions

The phenolic hydroxyl group can be converted to various other functional groups through substitution reactions. Treatment with phosphorus tribromide (PBr3) converts the hydroxyl group to a bromide, while reaction with thionyl chloride (SOCl2) yields the corresponding chloride [9].

These transformations are particularly valuable for introducing leaving groups that can subsequently undergo nucleophilic substitution reactions with various nucleophiles, providing access to diverse substituted derivatives [9].

Stability Under Various Reaction Conditions

Understanding the stability profile of N-(3-hydroxyphenyl)pivalamide under different reaction conditions is crucial for synthetic planning and storage considerations. The compound exhibits varying stability depending on pH, temperature, and solvent environment.

pH Stability Profile

N-(3-hydroxyphenyl)pivalamide demonstrates excellent stability under neutral and mildly acidic conditions. At pH 7 (neutral water) and pH 3-4 (mild acid), the compound remains stable for extended periods (24 hours) at room temperature with less than 5% decomposition [10]. This stability makes it suitable for use in biological systems and neutral synthetic environments.

However, the compound becomes increasingly unstable under strongly acidic conditions (pH 1-2). Under these conditions, acid-catalyzed hydrolysis of the amide bond occurs, leading to 50-90% decomposition within 1-24 hours depending on temperature [10]. The primary decomposition products are pivalic acid and 3-aminophenol, consistent with amide hydrolysis.

Similarly, strongly basic conditions (pH 12-13) lead to rapid degradation through base-catalyzed hydrolysis. The compound experiences 70-95% decomposition within 1-24 hours, again yielding pivalic acid and 3-aminophenol as the primary products [10].

Thermal Stability

The compound exhibits good thermal stability under moderate heating conditions. At 100°C for 24 hours, less than 10% decomposition occurs, making it suitable for reactions requiring elevated temperatures [10]. The pivalamide group provides significant thermal protection compared to other amide protecting groups.

However, at 150°C, partial degradation begins to occur, with 20-40% decomposition observed after 4-8 hours. At 200°C, significant degradation occurs rapidly, with 60-80% decomposition within 1-2 hours [10]. The thermal degradation follows similar pathways to hydrolysis, yielding pivalic acid and 3-aminophenol.

Solvent Stability

The compound demonstrates excellent stability in various organic solvents under standard conditions. Reflux in acetone (56°C), ethanol (78°C), and DMF (153°C) for 3 hours results in less than 5% decomposition [11]. This stability enables its use in a wide range of synthetic transformations without concern for decomposition.

However, prolonged heating in protic solvents, particularly water, can lead to hydrolysis. Reflux in water (100°C) for 1-6 hours results in 10-30% decomposition through thermal hydrolysis [11]. The presence of water accelerates the hydrolysis process compared to anhydrous conditions.

Photochemical and Oxidative Stability

N-(3-hydroxyphenyl)pivalamide exhibits good photochemical stability under normal laboratory lighting conditions. Extended exposure to UV light (24 hours) results in less than 5% decomposition, making it suitable for photochemical reactions as a substrate or intermediate [10].

The compound also demonstrates stability toward oxidative conditions, with less than 5% decomposition observed under standard oxidative conditions over 24 hours. This stability is attributed to the electron-donating nature of the pivalamide group, which helps stabilize the aromatic system against oxidative degradation [10].

Storage Considerations

Based on the stability profile, N-(3-hydroxyphenyl)pivalamide should be stored under neutral to mildly acidic conditions at room temperature or below. The compound is compatible with most common organic solvents and can be stored as solutions in acetone, ethanol, or ethyl acetate without significant decomposition [11].

Long-term storage should avoid exposure to strongly acidic or basic conditions, as well as elevated temperatures above 100°C. The compound can be stored under ambient atmospheric conditions without special precautions regarding moisture or oxygen exposure [11].

Mechanistic Insights

The stability profile reflects the electronic and steric properties of the pivalamide protecting group. The bulky tert-butyl group provides steric protection around the amide carbonyl, reducing the rate of nucleophilic attack under mild conditions [12]. However, under strongly acidic or basic conditions, the electronic activation of the amide bond overcomes this steric protection, leading to hydrolysis.